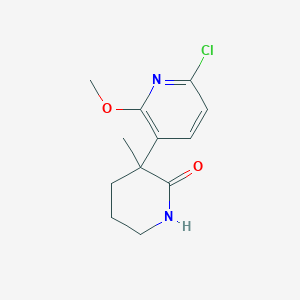
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one
Cat. No. B3187611
Key on ui cas rn:
1610563-78-4
M. Wt: 254.71 g/mol
InChI Key: WAIMOOPDMOJEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09278953B2
Procedure details


To a stirred solution of methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate (110 g, 390 mmol) and conc. HCl (60 mL) in MeOH (1 L) was added PtO2 (11 g) under N2. The suspension was degassed and refilled with H2 several times. Then the resulting mixture was stirred under 50 Psi of H2 at r.t for 16 hours. The reaction mixture was filtered and the combined filtrates were evaporated to dryness. To the above residue in MeOH (12 L) was added solid K2CO3 (2158 g, 15.6 mol) at r.t. The reaction mixture was heated at reflux for 16 hours. The reaction mixture was filtered, and the filter cake was washed with MeOH (5 L). The combined filtrates were evaporated to dryness, and the crude residue was partitioned between CH2Cl2 (10 L) and water (5 L). The aqueous layer was extracted with CH2Cl2 (5 L). The combined organic layers were washed with brine (5 L), dried over Na2SO4 and concentrated to dryness. The crude residue was triturated with MTBE to give 3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one (770 g, 64%) as a white solid. 1H NMR was consistent with data described in the other synthetic route.
Name
methyl 2-(6-chloro-2-methoxypyridin-3-yl)-4-cyano-2-methylbutanoate
Quantity
110 g
Type
reactant
Reaction Step One






Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([C:10]([CH3:19])([CH2:15][CH2:16][C:17]#[N:18])[C:11](OC)=[O:12])=[CH:4][CH:3]=1.Cl.C([O-])([O-])=O.[K+].[K+]>CO.O=[Pt]=O>[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([C:10]2([CH3:19])[CH2:15][CH2:16][CH2:17][NH:18][C:11]2=[O:12])=[CH:4][CH:3]=1 |f:2.3.4|
|
Inputs


Step One
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then the resulting mixture was stirred under 50 Psi of H2 at r.t for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The suspension was degassed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
refilled with H2 several times
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined filtrates were evaporated to dryness
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 hours
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with MeOH (5 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was partitioned between CH2Cl2 (10 L) and water (5 L)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with CH2Cl2 (5 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (5 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was triturated with MTBE
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=N1)OC)C1(C(NCCC1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 770 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 775.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
